

The Function of CD2314 in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: CD2314

Cat. No.: B15621837

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Abstract

This technical guide provides an in-depth analysis of the function and mechanisms of **CD2314** in cancer cells. **CD2314** is not a traditional Cluster of Differentiation (CD) molecule but is a potent and selective synthetic agonist for the Retinoic Acid Receptor β (RAR β), a nuclear receptor with established tumor-suppressive functions. This document details the molecular pathways activated by **CD2314**, its quantifiable effects on cancer cell lines, and the experimental protocols used to elucidate its function. The primary mechanism of action involves the activation of RAR β , leading to the transcriptional regulation of target genes that control cell proliferation, cytoskeletal dynamics, and invasion. Key signaling pathways, including the canonical RAR β /RXR pathway and the PI3K/AKT/mTOR pathway, are discussed and visualized. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the foundational knowledge required to investigate and potentially exploit the therapeutic potential of **CD2314**.

Introduction: Unraveling CD2314

CD2314 is a chemical compound identified as a selective agonist for the Retinoic Acid Receptor β (RAR β), a member of the nuclear receptor superfamily that binds retinoic acid. RAR β is a well-documented tumor suppressor, and its expression is often lost or downregulated in various cancers, including pancreatic, breast, lung, and liver cancer.^[1] This loss is associated with tumor progression and resistance to therapy.^{[2][3]} **CD2314** functions by

mimicking the natural ligand, retinoic acid, to specifically activate RAR β , thereby restoring its tumor-suppressive activities. Its primary roles in cancer cells include the inhibition of cell growth, modulation of the tumor microenvironment, and reduction of cancer cell invasiveness.

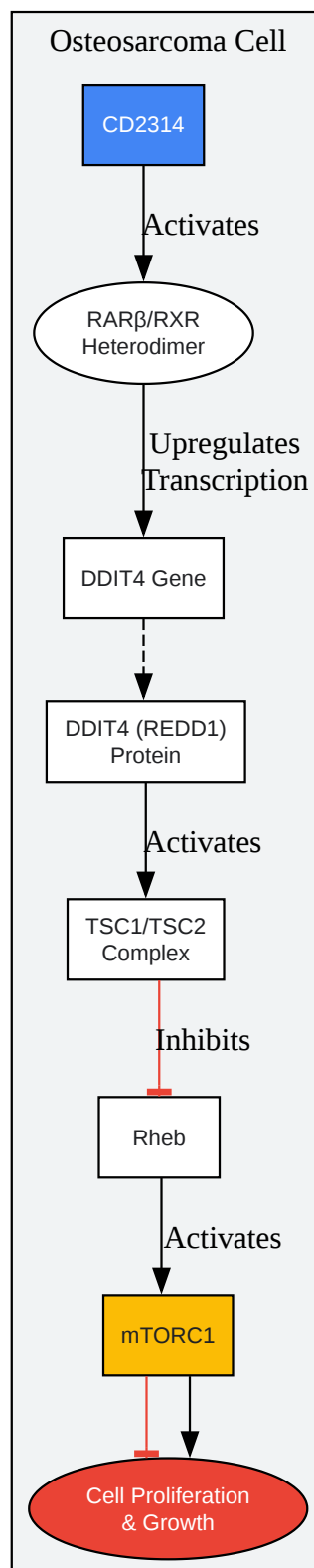
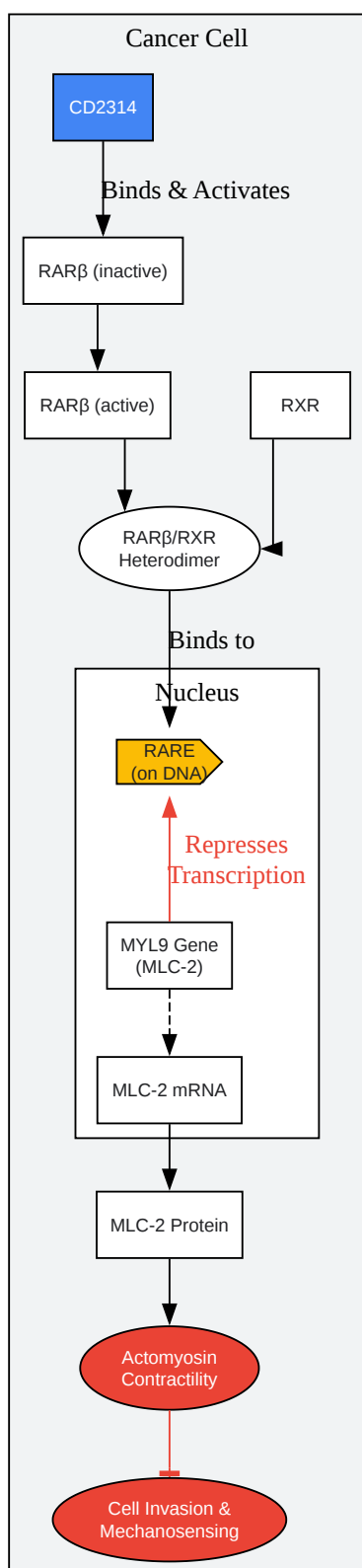
Core Signaling Pathways

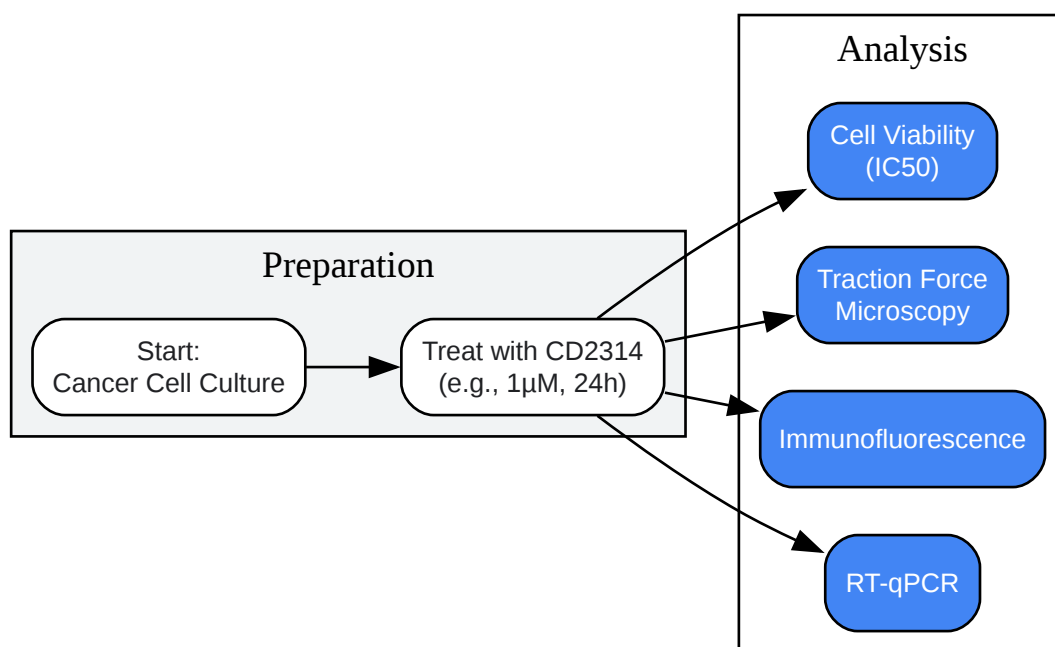
CD2314 exerts its effects on cancer cells through two primary signaling pathways, both initiated by the activation of RAR β .

Canonical RAR β /RXR Signaling Pathway

Upon entering the cell, **CD2314** binds to and activates RAR β . This activation induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This RAR β /RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.^[4] This binding modulates the transcription of these genes, leading to the observed anti-cancer effects.

One of the critical downstream effects of this pathway is the transcriptional repression of Myosin Light Chain 2 (MLC-2), encoded by the MYL9 gene.^{[5][6]} MLC-2 is a key regulatory component of the actomyosin machinery, which is essential for cell contractility, migration, and invasion.^[3] By downregulating MLC-2, **CD2314** effectively reduces the mechanical forces generated by cancer cells, thereby impairing their ability to invade surrounding tissues.^{[3][7]}





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